Cas no 868968-29-0 (ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate)

ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate
- ethyl 3-oxo-4-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate
- ethyl 3-oxo-4-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
- 868968-29-0
- F1835-0237
- AMS_CNC_ID-40794503
- SMSSF-0625594
- AKOS024612763
- ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate
-
- インチ: 1S/C16H15N5O3S/c1-2-24-15(23)9-11(22)10-25-14-7-6-13-18-19-16(21(13)20-14)12-5-3-4-8-17-12/h3-8H,2,9-10H2,1H3
- InChIKey: WROSVCOPFBHHKB-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)CC(=O)CSC1=NN2C(C3=NC=CC=C3)=NN=C2C=C1
計算された属性
- せいみつぶんしりょう: 357.08956053g/mol
- どういたいしつりょう: 357.08956053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 25
- 回転可能化学結合数: 8
- 複雑さ: 481
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 125Ų
ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1835-0237-10μmol |
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868968-29-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1835-0237-5mg |
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868968-29-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1835-0237-15mg |
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868968-29-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1835-0237-10mg |
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868968-29-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1835-0237-2μmol |
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868968-29-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1835-0237-2mg |
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868968-29-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1835-0237-20mg |
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868968-29-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1835-0237-100mg |
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868968-29-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1835-0237-25mg |
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868968-29-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1835-0237-4mg |
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate |
868968-29-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoateに関する追加情報
Recent Advances in the Study of Ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate (CAS: 868968-29-0)
The compound ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate (CAS: 868968-29-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazolopyridazine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and receptor binding. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound for drug development.
One of the key areas of investigation has been the compound's interaction with specific biological targets. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate exhibits high affinity for certain kinase enzymes, which are implicated in a range of pathological conditions, including cancer and inflammatory diseases. The study utilized X-ray crystallography and molecular docking simulations to reveal the precise binding interactions, providing a structural basis for further optimization of this compound.
In addition to its kinase inhibitory activity, recent preclinical studies have explored the compound's potential as an anti-inflammatory agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate significantly reduced the production of pro-inflammatory cytokines in vitro and in vivo. The researchers attributed this effect to the compound's ability to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses. These findings suggest that this molecule could serve as a valuable scaffold for developing novel anti-inflammatory drugs.
Another noteworthy aspect of this compound is its synthetic accessibility and potential for structural modification. A recent publication in Organic & Biomolecular Chemistry (2023) detailed an efficient synthetic route to ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate, highlighting its scalability and compatibility with various functional group transformations. This work opens up possibilities for the development of derivatives with enhanced pharmacological properties, such as improved bioavailability or target specificity.
Despite these promising developments, challenges remain in the clinical translation of ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate. Pharmacokinetic studies have indicated that the compound exhibits moderate metabolic stability and requires further optimization to address issues related to rapid clearance in vivo. Ongoing research is focused on identifying prodrug strategies or formulation approaches to overcome these limitations.
In conclusion, ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate (CAS: 868968-29-0) represents a compelling case study in the intersection of chemical synthesis and biological activity. Its multifaceted pharmacological profile and synthetic tractability make it a valuable candidate for further investigation in drug discovery programs. Future studies should prioritize the optimization of its pharmacokinetic properties and the exploration of its therapeutic potential in disease models.
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